molecular formula C₂₂H₃₀O₅ B1663507 Glaucocalyxin B CAS No. 80508-81-2

Glaucocalyxin B

Cat. No. B1663507
CAS RN: 80508-81-2
M. Wt: 374.5 g/mol
InChI Key: LSUXOKVMORWDLT-KEXKRWMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glaucocalyxin B (Gla B) is a type of sesquiterpenoids . It has been found to have good anti-inflammatory properties . It has been studied for its pharmacological effects and targets, particularly in the context of rheumatoid arthritis .


Synthesis Analysis

The synthesis of Glaucocalyxin A, a compound related to Glaucocalyxin B, has been achieved through a method involving the formation of a highly oxygenated bicyclo [3.2.1]octane ring system. This was done through Mn (OAc) 3 -mediated radical cyclization of alkynyl ketones . Other salient features of the synthesis include a highly enantioselective conjugate addition/acylation cascade reaction, a Yamamoto aldol reaction, and an intramolecular Diels–Alder reaction to assemble the A/B ring system .


Molecular Structure Analysis

Molecular docking has revealed a targeted binding relationship between Glaucocalyxin B and the pocket of P65 protein .


Chemical Reactions Analysis

Glaucocalyxin B has been found to inhibit M1 polarization, decrease the levels of TNF-α, IL-1β, IL-6, iNOS and IL-12, and inhibit the expression of P65 and p-P65 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glaucocalyxin B can be found in databases such as PubChem .

Scientific Research Applications

Antioxidant Properties

  • Antioxidant Activity: Glaucocalyxin B, found in Isodon suzhouensis leaf extracts, demonstrates strong antioxidant potential. It effectively scavenges free radicals, showcasing higher capacity compared to other compounds like isoquercetin, glaucocalyxin A, and rutin. This indicates its potential application in therapies targeting oxidative stress, particularly in diseases where oxidative stress is a significant factor (Wang et al., 2023).

Anti-Inflammatory and Immunomodulatory Effects

  • Inhibition of Cartilage Inflammatory Injury: In the context of rheumatoid arthritis, Glaucocalyxin B has been shown to inhibit cartilage inflammatory injury. It regulates the M1 polarization of synovial macrophages via the NF-κB pathway, suggesting its role in modulating inflammatory processes in autoimmune conditions like rheumatoid arthritis (Han et al., 2021).

Antitumor Activity

  • Effect on Human Retinoblastoma: Glaucocalyxin B demonstrates the ability to inhibit cell proliferation and induce apoptosis in human retinoblastoma cells. This suggests its potential as a therapeutic agent in treating retinoblastoma, a type of eye cancer (Tai, 2011).
  • Antitumor Effects on Cervical Cancer: Studies have shown that Glaucocalyxin B can induce apoptosis and autophagy in human cervical cancer cells. It affects signaling pathways associated with cell proliferation, suggesting its usefulness in developing treatments for cervical cancer (Pan et al., 2016).

Pharmacological Enhancements

  • Drug-Delivery System Development: Research on creating a nanoparticulate drug-delivery system for Glaucocalyxin A, a related compound, indicates the potential for similar development with Glaucocalyxin B. Such systems can increase the solubility and bioavailability of these compounds, enhancing their therapeutic efficacy (Han et al., 2016).

Cellular and Molecular Mechanisms

  • Modulation of Cellular Processes: Glaucocalyxin B has been observed to modulate various cellular processes like cell cycle regulation and apoptosis. This is significant for understanding its mechanism of action in different therapeutic contexts, including cancer treatment (Wang et al., 2013).

Future Directions

Future research could focus on further elucidating the mechanism of action of Glaucocalyxin B, particularly in the context of rheumatoid arthritis and other inflammatory conditions . Additionally, more studies on the pharmacological effects and targets of sesquiterpenoids like Glaucocalyxin B could be beneficial .

properties

IUPAC Name

[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXOKVMORWDLT-KEXKRWMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glaucocalyxin B

CAS RN

80508-81-2
Record name (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80508-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glaucocalyxin B
Reactant of Route 2
Reactant of Route 2
Glaucocalyxin B
Reactant of Route 3
Reactant of Route 3
Glaucocalyxin B
Reactant of Route 4
Glaucocalyxin B
Reactant of Route 5
Reactant of Route 5
Glaucocalyxin B
Reactant of Route 6
Reactant of Route 6
Glaucocalyxin B

Citations

For This Compound
188
Citations
P Gan, L Zhang, Y Chen, Y Zhang, F Zhang… - Journal of …, 2015 - Elsevier
… Here, we report that glaucocalyxin B (GLB), an analogue of GLA, exerts anti-inflammatory effects, mainly by targeting p38 mitogen-activated protein kinase (MAPK), nuclear factor-κB (NF…
Number of citations: 58 www.sciencedirect.com
T Zhang, C Xu, P Zheng, X Zhang, C Qiu… - … Medicine and Cellular …, 2022 - hindawi.com
… Glaucocalyxin B (GLB), a diterpenoid isolated from the aerial parts of Rabdosia japonica, has shown antitumor activity in some tumors. However, the mechanisms by which GLB inhibits …
Number of citations: 4 www.hindawi.com
W Xu, D Zheng, Y Liu, J Li, L Yang… - Cellular Physiology and …, 2018 - karger.com
Background/Aims: Parkinson’s disease (PD) is a common neurodegenerative disease in the old population, characterized by dopaminergic neuron loss, inflammation and oxidative …
Number of citations: 52 karger.com
C Han, Y Yang, Y Sheng, J Wang, X Zhou, W Li… - Aging (Albany …, 2021 - ncbi.nlm.nih.gov
… Glaucocalyxin B is a compound isolated and purified from the Rabdosia japonica, without clear anti… Therefore, in this study, we explored the effect and mechanism of Glaucocalyxin B on …
Number of citations: 8 www.ncbi.nlm.nih.gov
Y Pan, J Bai, F Shen, L Sun… - Molecular Medicine …, 2016 - spandidos-publications.com
Glaucocalyxin (Gln), an ent‑kaurane diterpenoid isolated from the Chinese traditional medicine, Rabdosia japonica, represents a novel class of anticancer drugs. GlnA is one of the …
Number of citations: 7 www.spandidos-publications.com
Y Liu, X Wu, J An, W Lv, Y Geng, T Lou… - Journal of Cellular …, 2019 - Wiley Online Library
Oxidative stress has been implicated in the development of cerebral ischemia/reperfusion (I/R) injury. Glaucocalyxin B (GLB), one of five ent‐kauranoid diterpenoids, was reported to …
Number of citations: 10 onlinelibrary.wiley.com
MS Ur Rahman, L Zhang, L Wu, Y Xie… - Drug design …, 2017 - Taylor & Francis
… In this study, the low/nontoxic dosage of glaucocalyxin B (GLB) was used with other DNA linker agents mitomycin C (MMC), cisplatin (DDP), or cyclophosphamide (CTX) to treat GC cells…
Number of citations: 10 www.tandfonline.com
W Huang, X Guan, Y Lv - Biomedical Chromatography, 2018 - Wiley Online Library
… The extraction recoveries determined for glaucocalyxin A and glaucocalyxin B are shown in Table 2. The average recoveries for glaucocalyxin A and glaucocalyxin B ranged from 81.4 …
Z LIN, Y WANG, Y GAO - Indian Journal of Pharmaceutical …, 2023 - search.ebscohost.com
… +40 ng/ml glaucocalyxin B) and high-dose group (Parkinson+60 ng/ml glaucocalyxin B). The … Glaucocalyxin B can alleviate the dyskinesia of Parkinson's disease model rats and reduce …
Number of citations: 0 search.ebscohost.com
Z Xiang, X Wu, X Liu, Y Jin - Natural product research, 2014 - Taylor & Francis
… Xu et al. isolated and identified Glaucocalyxin A and Glaucocalyxin B from the leaves of I.japonica var. glaucocalyx since 1981. There were other 58 natural ent-kaurane deterpenoids …
Number of citations: 39 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.